molecular formula C19H18N2O3S B560509 2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid CAS No. 1043705-09-4

2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid

Cat. No. B560509
M. Wt: 354.424
InChI Key: MEOQAXDPNCPSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel inhibitor of the KRS-67LR interaction;  High Quality Biochemicals for Research Uses

Scientific Research Applications

  • Versatile Chemistry and Biological Activity :

    • The chemistry of compounds containing benzothiazole is quite extensive, showcasing a wide range of properties such as spectroscopic properties, structures, and biological activities. These compounds exhibit a variety of roles in biological systems and have potential in electrochemical applications (Boča et al., 2011).
  • Pharmaceutical Applications :

    • Benzothiazole derivatives are known for their broad spectrum of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles are being explored as potential antitumor agents. This highlights the therapeutic significance of the benzothiazole nucleus in the field of drug discovery and development (Kamal et al., 2015).
  • Synthetic Methodologies and Biological Relevance :

    • The synthesis methods and biological relevance of 2-arylthio-benzazoles (including benzothiazoles) have attracted significant attention due to their diverse biological and pharmacological properties. The general and applicable synthesis methods, along with the broad substrate scope, make these compounds highly relevant in medicinal chemistry (Vessally et al., 2018).
  • Structural Activity Relationship in Medicinal Chemistry :

    • Benzothiazole and its derivatives show remarkable pharmacological activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The structural variations, particularly substitution at specific carbon atoms, significantly contribute to the biological activities of these compounds, making them a rapidly developing and intriguing compound in medicinal chemistry (Bhat & Belagali, 2020).

properties

CAS RN

1043705-09-4

Product Name

2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid

Molecular Formula

C19H18N2O3S

Molecular Weight

354.424

IUPAC Name

2-[2-(4-methylbenzoyl)imino-1,3-benzothiazol-3-yl]butanoic acid

InChI

InChI=1S/C19H18N2O3S/c1-3-14(18(23)24)21-15-6-4-5-7-16(15)25-19(21)20-17(22)13-10-8-12(2)9-11-13/h4-11,14H,3H2,1-2H3,(H,23,24)

InChI Key

MEOQAXDPNCPSFW-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)N1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C

synonyms

2-(2-{[4-(methyl)benzoyl]imino}benzothiazol-3-yl)butanoic acid;  α-​Ethyl-​2-​[(4-​methylbenzoyl)​imino]​-3(2H)​-​benzothiazoleacetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid
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2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid
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